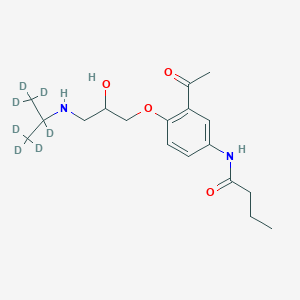

Acebutolol D7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H28N2O4 |

|---|---|

Molecular Weight |

343.5 g/mol |

IUPAC Name |

N-[3-acetyl-4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]butanamide |

InChI |

InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/i2D3,3D3,12D |

InChI Key |

GOEMGAFJFRBGGG-JLTHDCAWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |

Synonyms |

N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino](propoxy)]phenyl]butanamide-d7 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Acebutolol-d7 in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Acebutolol-d7 in scientific research. Primarily utilized as an internal standard, this deuterated analog of the beta-blocker Acebutolol is instrumental in the accurate quantification of the parent drug in complex biological matrices. Its near-identical chemical and physical properties to Acebutolol, coupled with a distinct mass difference, make it an indispensable tool in pharmacokinetic, metabolic, and bioequivalence studies.

Core Application: Internal Standard in Mass Spectrometry

Acebutolol-d7 serves as an ideal internal standard (IS) for analytical methods employing mass spectrometry (MS), such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard like Acebutolol-d7 is its ability to co-elute with the analyte (Acebutolol), experiencing similar ionization and matrix effects. This co-elution ensures that any variations during sample preparation and analysis affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification.

Quantitative Analysis of Acebutolol

The following tables summarize the quantitative data from a validated UPLC-MS/MS method for the analysis of Acebutolol in human plasma. While this specific study utilized an analog internal standard, the principles and expected performance characteristics are directly applicable to methods employing Acebutolol-d7.

Table 1: UPLC-MS/MS Method Parameters for Acebutolol Analysis

| Parameter | Value |

| Column | C18 (e.g., ACQUITY UPLC BEH C18) |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium acetate) |

| Flow Rate | 0.4 - 0.6 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition (Acebutolol) | Precursor Ion (m/z) -> Product Ion (m/z) |

| MS/MS Transition (Acebutolol-d7) | Precursor Ion (m/z) -> Product Ion (m/z) |

| Temperature | 40 °C |

Table 2: Calibration Curve and Linearity for Acebutolol Quantification

| Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| 0.5 - 500 | > 0.99 |

Table 3: Precision and Accuracy of the Bioanalytical Method

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.5 | < 10 | < 15 | 90 - 110 |

| Low QC | 1.5 | < 10 | < 15 | 90 - 110 |

| Mid QC | 75 | < 10 | < 15 | 90 - 110 |

| High QC | 400 | < 10 | < 15 | 90 - 110 |

Experimental Protocol: Quantification of Acebutolol in Human Plasma using UPLC-MS/MS with Acebutolol-d7 Internal Standard

This protocol provides a detailed methodology for the quantitative analysis of Acebutolol in human plasma, a critical procedure in pharmacokinetic and clinical studies.

1. Materials and Reagents:

-

Acebutolol reference standard

-

Acebutolol-d7 (internal standard)

-

Human plasma (blank, drug-free)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Water (deionized, 18 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of Acebutolol and Acebutolol-d7 in methanol (1 mg/mL).

-

Prepare working standard solutions of Acebutolol by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

Prepare a working solution of Acebutolol-d7 (e.g., 100 ng/mL) in the same diluent.

-

Spike blank human plasma with the Acebutolol working standards to create calibration curve samples (e.g., 0.5, 1, 5, 25, 100, 250, 500 ng/mL).

-

Spike blank human plasma with Acebutolol to prepare QC samples at a minimum of three concentration levels (low, medium, and high).

3. Sample Preparation (Solid Phase Extraction):

-

To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the Acebutolol-d7 working solution and vortex.

-

Add 200 µL of 4% phosphoric acid in water and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. UPLC-MS/MS Analysis:

-

Set up the UPLC-MS/MS system with the parameters outlined in Table 1. The specific MS/MS transitions for Acebutolol and Acebutolol-d7 will need to be optimized on the instrument used.

-

Inject the reconstituted samples into the UPLC-MS/MS system.

-

Acquire data and process the chromatograms using appropriate software.

5. Data Analysis:

-

Calculate the peak area ratio of Acebutolol to Acebutolol-d7 for all standards and samples.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Acebutolol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow

Mechanism of Action of Acebutolol

Acebutolol is a cardioselective beta-1 adrenergic receptor antagonist. It competitively blocks the binding of catecholamines (e.g., norepinephrine, epinephrine) to beta-1 receptors, which are predominantly found in cardiac tissue. This blockade leads to a reduction in heart rate, cardiac contractility, and blood pressure. Acebutolol also possesses intrinsic sympathomimetic activity (ISA), meaning it can weakly stimulate the beta-adrenergic receptors, which may minimize bradycardia at rest.

Acebutolol's mechanism of action.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study of Acebutolol utilizing Acebutolol-d7 as an internal standard.

Pharmacokinetic study workflow.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of Acebutolol D7

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound. This compound is the deuterated analog of Acebutolol, a cardioselective beta-1 adrenergic receptor antagonist.[1][2] The inclusion of seven deuterium atoms on the isopropyl group makes it a valuable internal standard for the quantification of Acebutolol in biological matrices using mass spectrometry-based assays.[3]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are essential for understanding its behavior in analytical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₁D₇N₂O₄ | [3] |

| Molecular Weight | 343.5 g/mol | [3] |

| Monoisotopic Mass | 343.24884460 Da | |

| IUPAC Name | N-[3-acetyl-4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]butanamide | [4] |

| CAS Number | 2701782-36-5 | [2][3] |

| Physical Appearance | Solid | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| Purity | ≥99% deuterated forms (d₁-d₇) | [3] |

| Storage Conditions | -20°C | [3] |

| Primary Application | Internal standard for the quantification of acebutolol by GC- or LC-MS | [3] |

Chemical Structure

This compound possesses the same core structure as Acebutolol, with the key difference being the substitution of seven hydrogen atoms with deuterium atoms on the N-isopropyl group. This isotopic labeling provides a distinct mass shift, crucial for its use as an internal standard, without significantly altering its chemical properties.

Caption: 2D Chemical Structure of this compound.

Mechanism of Action of Acebutolol

Acebutolol is a cardioselective β1-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA).[5][6] Its primary mechanism of action involves blocking the β1-receptors in cardiac tissue from being stimulated by catecholamines like epinephrine and norepinephrine.[1][6] This blockade results in a reduction of heart rate, myocardial contractility, and blood pressure.[1][6] Additionally, by inhibiting β1-receptors in the kidneys, Acebutolol reduces the release of renin, further contributing to its antihypertensive effect.[1][6]

References

- 1. Acebutolol | C18H28N2O4 | CID 1978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Acebutolol-d7 | CAS 2701782-36-5 | LGC Standards [lgcstandards.com]

- 5. Acebutolol - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

The Indispensable Anchor: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis

For researchers, scientists, and drug development professionals engaged in the precise quantification of molecules, the pursuit of accuracy and reproducibility is paramount. This technical guide provides an in-depth exploration of the core principles, practical applications, and profound impact of using deuterated internal standards, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS/MS).

In the complex milieu of biological matrices, the journey of an analyte from sample collection to detection is fraught with potential variability. Factors such as incomplete extraction recovery, sample loss during transfer, and the unpredictable nature of matrix effects can all conspire to undermine the integrity of quantitative data. Deuterated internal standards serve as a steadfast anchor, co-navigating this analytical voyage with the target analyte to ensure that the final measurement is a true reflection of its concentration.

The Core Principle: Isotopic Mimicry for Unparalleled Correction

A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[1] This subtle yet critical modification results in a molecule that is chemically and physically almost identical to the analyte, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

The fundamental premise is that the deuterated standard, when introduced into a sample at a known concentration at the earliest stage of sample preparation, will behave identically to the endogenous analyte throughout the entire analytical workflow.[2] This includes extraction, derivatization, and ionization processes.[3] By measuring the ratio of the analyte's signal to the deuterated standard's signal, any variations encountered during the analysis are effectively normalized, leading to a significant enhancement in accuracy and precision.[1]

Data-Driven Superiority: The Quantitative Advantage

The theoretical benefits of employing deuterated internal standards are consistently validated by empirical data. The use of these standards dramatically improves key analytical performance metrics, particularly when compared to methods that use non-isotope labeled (analog) internal standards or no internal standard at all.

| Performance Metric | Method without Deuterated Standard | Method with Deuterated Standard |

| Accuracy (% Bias) | Can exceed ±50%[1] | Typically within ±15%[1] |

| Precision (% RSD) | Often > 20%[1] | Generally < 15%[1] |

| Matrix Effect | Significant and variable[1] | Compensated, leading to normalization[1] |

| Extraction Recovery | Variable and difficult to track | Variations are accounted for[1] |

Table 1: Comparative Performance of Analytical Methods. This table summarizes data from multiple sources to provide a comparative overview of key performance metrics with and without the use of a deuterated internal standard.

Further illustrating this point, a study on the analysis of the immunosuppressant drug Kahalalide F in plasma demonstrated a marked improvement in both accuracy and precision when a deuterated internal standard was used in place of a structural analog.

| Internal Standard | Accuracy (% Mean Bias) | Precision (% RSD) |

| Analog IS | -3.2% | 8.6% |

| Deuterated IS | +0.3% | 7.6% |

Table 2: Comparison of an Analogous vs. Deuterated Internal Standard for the LC-MS/MS Assay of Kahalalide F in Plasma. The data clearly shows that the deuterated internal standard resulted in accuracy closer to the nominal value and a lower relative standard deviation, indicating improved precision.[3]

Experimental Protocols: A Practical Framework

The successful implementation of deuterated internal standards hinges on meticulous and well-defined experimental procedures. The following protocols provide a detailed methodology for a common application: the quantitative analysis of a drug in human plasma using LC-MS/MS with a deuterated internal standard.

Protocol 1: Preparation of Stock and Working Solutions

-

Analyte and Internal Standard Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate, clean vials.

-

Record the exact weights.

-

Dissolve each compound in a suitable LC-MS grade solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL in separate Class A volumetric flasks.

-

Ensure complete dissolution by vortexing and/or sonication.

-

Store the stock solutions at -20°C or lower in amber vials to prevent degradation and light exposure.[2]

-

-

Analyte Working Solutions (for Calibration Curve and Quality Controls):

-

Perform serial dilutions of the analyte stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to create a series of working solutions.

-

These solutions will be used to spike into blank plasma to generate calibration standards and quality control (QC) samples at various concentrations.[2]

-

-

Internal Standard Working Solution (e.g., 100 ng/mL):

-

Dilute the deuterated internal standard stock solution with the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to the desired final concentration that will be added to all samples.[2]

-

Protocol 2: Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from a plasma sample, which can interfere with the analysis.[4]

-

Aliquot 50 µL of blank plasma, calibration standards, QC samples, and study samples into a 96-well plate or microcentrifuge tubes.[2]

-

Add 150 µL of the internal standard working solution (in acetonitrile with 0.1% formic acid) to each well.[2]

-

Vortex the plate or tubes vigorously for 2 minutes to ensure thorough mixing and complete protein precipitation.[2][4]

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate for LC-MS/MS analysis, being careful not to disturb the protein pellet.[2]

Protocol 3: LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A suitable UHPLC system is recommended for optimal separation.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[2]

-

Mobile Phase:

-

Gradient: A suitable gradient elution (e.g., 5-95% B over 3 minutes) should be developed to achieve chromatographic separation of the analyte from endogenous interferences.[2]

-

Flow Rate: A typical flow rate is 0.4 mL/min.[2]

-

Injection Volume: A small injection volume, such as 5 µL, is standard.[2]

-

Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's chemical properties.[2]

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

Visualizing the Workflow and Core Principles

To further elucidate the role and application of deuterated internal standards, the following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow and the fundamental principle of matrix effect compensation.

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Caption: Logical relationship illustrating the compensation for matrix effects using a deuterated internal standard.

Conclusion

The use of deuterated internal standards represents a cornerstone of modern quantitative bioanalysis. Their ability to intimately track the analyte of interest through the complexities of sample preparation and analysis provides an unparalleled level of correction for a multitude of potential errors. As demonstrated by the presented data and protocols, the incorporation of these stable isotope-labeled compounds is not merely a best practice but a critical component for generating the high-quality, reliable, and defensible data required in research, clinical diagnostics, and the development of new therapeutics.

References

An In-depth Technical Guide to the Physical Properties of Acebutolol versus Acebutolol D7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the core physical properties of the cardioselective β-adrenergic antagonist, Acebutolol, and its deuterated analog, Acebutolol D7. Understanding the subtle yet significant differences in the physicochemical characteristics imparted by isotopic substitution is crucial for drug development, particularly in optimizing pharmacokinetic and pharmacodynamic profiles. This document summarizes key quantitative data, outlines detailed experimental methodologies for their determination, and provides visualizations to illustrate the fundamental concepts.

Core Physical Property Comparison

The introduction of deuterium in place of hydrogen atoms in the isopropyl moiety of Acebutolol can lead to alterations in its physical properties due to the kinetic isotope effect and changes in bond vibrational energies. While comprehensive experimental data for this compound is not extensively available in public literature, the following table summarizes the known and predicted physical properties of both compounds.

| Physical Property | Acebutolol | This compound | Reference |

| Molecular Formula | C₁₈H₂₈N₂O₄ | C₁₈H₂₁D₇N₂O₄ | [1] |

| Molecular Weight | 336.43 g/mol | 343.5 g/mol | [1][2] |

| Melting Point | 119-123 °C, 136-138 °C | Not Experimentally Reported | [1][3] |

| Aqueous Solubility | 259 mg/L | Not Experimentally Reported | [3] |

| pKa (Strongest Basic) | 9.40 - 9.65 | Expected to be slightly higher than Acebutolol | [3][4][5] |

| LogP | 1.7 | 1.7 (Computed) | [2][6] |

Note: The physical properties of this compound are largely theoretical at this time and await experimental verification. The slight increase in the pKa of this compound is anticipated based on studies of β-deuterium isotope effects on amine basicity, which suggest that deuteration increases the basicity of amines.[5]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties discussed above. These protocols are applicable to both Acebutolol and this compound.

Melting Point Determination

The melting point of a pharmaceutical compound is a critical indicator of its purity and identity. The capillary method is a widely accepted technique for this determination.[7][8][9][10][11]

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered, dry sample of Acebutolol or this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle liquefies is recorded as the completion of melting. The range between these two temperatures is the melting range.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[12][13]

Methodology: Shake-Flask Method for Equilibrium Solubility

-

Sample Preparation: An excess amount of Acebutolol or this compound is added to a known volume of purified water (or a specific buffer solution) in a sealed container.

-

Equilibration: The container is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifuged to separate the solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like Acebutolol, the pKa of its conjugate acid is determined. Potentiometric titration is a common and accurate method for pKa determination.[14]

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of Acebutolol or this compound is dissolved in a known volume of water.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the base has been neutralized.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional approach for LogP determination.[15][16][17][18]

Methodology: Shake-Flask Method for LogP

-

Solvent System: A biphasic system of n-octanol (representing the lipid phase) and water (or a buffer of a specific pH for LogD determination) is used. The two solvents are pre-saturated with each other.

-

Partitioning: A known amount of Acebutolol or this compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.

-

Phase Separation and Quantification: The two phases are separated by centrifugation. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as HPLC-UV. The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Visualizations

The following diagrams illustrate key concepts related to the physical property comparison of Acebutolol and its deuterated analog.

Caption: Effect of Deuteration on Acebutolol's Properties.

Caption: Workflow for Equilibrium Solubility Determination.

References

- 1. Acebutolol | C18H28N2O4 | CID 1978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C18H28N2O4 | CID 76974369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acebutolol | 37517-30-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acebutolol - Wikipedia [en.wikipedia.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. who.int [who.int]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. enamine.net [enamine.net]

- 16. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. acdlabs.com [acdlabs.com]

- 18. youtube.com [youtube.com]

A Technical Guide to the Certificate of Analysis for Acebutolol-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of a typical Certificate of Analysis (CoA) for the deuterated internal standard, Acebutolol-d7. Understanding the data and experimental protocols presented in a CoA is critical for ensuring the quality, identity, and purity of reference materials used in research and development.

Quantitative Data Summary

The quantitative data from a Certificate of Analysis for Acebutolol-d7 is summarized below. These specifications are crucial for assessing the suitability of the reference standard for its intended analytical application.

| Test | Specification | Method |

| Appearance | White to Off-White Solid | Visual Inspection |

| Purity (HPLC) | ≥99.0% | High-Performance Liquid Chromatography |

| Chemical Identity | Conforms to Structure | Mass Spectrometry (MS), ¹H NMR |

| Deuterium Incorporation | ≥98% (d7) | Mass Spectrometry |

| Molecular Formula | C₁₈H₂₁D₇N₂O₄ | - |

| Molecular Weight | 371.48 g/mol | - |

| Storage Condition | -20°C, Dessicated, in Dark | - |

Experimental Protocols

Detailed methodologies for the key analytical tests cited in the CoA are provided below. These protocols offer insight into the conditions under which the quality of Acebutolol-d7 was assessed.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is employed to separate Acebutolol-d7 from any non-deuterated counterparts, metabolites, or other impurities, allowing for accurate quantification of its purity.[1][2][3]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm).[3]

-

Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (e.g., pH 2.5).[3] A typical mobile phase could be a mixture of methanol and water.[1]

-

Flow Rate: 1.0 mL/min.[3]

-

Procedure: A solution of Acebutolol-d7 is prepared in the mobile phase and injected into the HPLC system. The peak area of the Acebutolol-d7 is compared to the total area of all detected peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Deuterium Incorporation

Mass spectrometry confirms the chemical identity of the compound by measuring its mass-to-charge ratio (m/z) and provides evidence for the successful incorporation of deuterium atoms.[4][5]

-

Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) mass analyzer.[4][6]

-

Ionization Mode: Positive Electrospray Ionization (ESI) is typically used.[5]

-

Procedure for Identity: The sample is introduced into the mass spectrometer, and the m/z of the molecular ion is measured. For Acebutolol-d7 (C₁₈H₂₁D₇N₂O₄), the expected [M+H]⁺ ion would be approximately m/z 372.3, confirming the molecular weight.

-

Procedure for Deuterium Incorporation: High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated isotopic peaks. The relative intensities of the mass peaks corresponding to d0 through d7 are measured to determine the percentage of the d7 species.

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is used to confirm the molecular structure of Acebutolol-d7. The absence of signals at specific chemical shifts where protons have been replaced by deuterium provides definitive structural evidence.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d4 (CD₃OD).[4]

-

Procedure: The Acebutolol-d7 sample is dissolved in the deuterated solvent and the ¹H NMR spectrum is acquired. The spectrum is then compared to that of a non-deuterated Acebutolol standard. The disappearance or significant reduction of proton signals at the sites of deuterium labeling confirms the structure of Acebutolol-d7.

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflows for key analytical procedures and the pharmacological pathway of Acebutolol.

References

- 1. First derivative spectrophotometric, TLC-densitometric, and HPLC determination of acebutolol HCL in presence of its acid-induced degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. ijbpas.com [ijbpas.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Acebutolol D7: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Acebutolol D7, a deuterated analog of the cardioselective beta-1 adrenergic receptor antagonist, acebutolol. This document details its chemical properties, analytical methodologies, and relevant pharmacological pathways, serving as a critical resource for professionals in research and drug development.

Core Chemical and Physical Data

This compound is a stable, isotopically labeled form of acebutolol, primarily utilized as an internal standard in quantitative bioanalytical assays. The deuterium labeling offers a distinct mass shift, facilitating precise quantification by mass spectrometry.

| Property | Value | Source |

| CAS Number | 2701782-36-5 | N/A |

| Molecular Formula | C₁₈H₂₁D₇N₂O₄ | N/A |

| Molecular Weight | 343.47 g/mol | N/A |

| IUPAC Name | N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl-d7)amino]propoxy]phenyl]butanamide | N/A |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including de novo synthesis with deuterated precursors or via hydrogen-deuterium exchange on the acebutolol molecule. A common approach involves the reaction of a suitable acebutolol precursor with deuterated isopropylamine.

A reported chemoenzymatic route for the synthesis of enantiopure acebutolol can be adapted for the deuterated analog. This method utilizes a lipase-catalyzed kinetic resolution of an intermediate, followed by N-alkylation with isopropylamine-d7 to yield the final product with high enantiomeric excess[1].

Another method involves a hydrogen-deuterium exchange reaction on the isopropyl group of acebutolol.

Protocol: Hydrogen-Deuterium Exchange for this compound Synthesis

-

Materials : Acebutolol hydrochloride, Deuterium oxide (D₂O), Potassium carbonate (K₂CO₃), Deuterated methanol (CD₃OD).

-

Procedure :

-

Dissolve acebutolol hydrochloride in D₂O or CD₃OD.

-

The exchange reaction can occur spontaneously, though it is a slow process. To accelerate the reaction, a catalyst such as potassium carbonate can be added.

-

Monitor the progress of the deuteration by ¹H NMR spectroscopy, observing the disappearance of the proton signals corresponding to the isopropyl group.

-

The reaction can also be monitored by LC-MS to observe the mass shift corresponding to the incorporation of deuterium atoms.

-

Upon completion, the solvent can be evaporated, and the product purified using standard chromatographic techniques.

-

Quantification of Acebutolol in Biological Matrices using this compound by LC-MS/MS

This compound is an ideal internal standard for the quantification of acebutolol in biological samples such as plasma and urine due to its similar chemical and physical properties and distinct mass.

Protocol: UPLC-MS/MS Bioanalytical Method

This protocol is adapted from a validated method for acebutolol and pindolol in human plasma.

-

Sample Preparation (Protein Precipitation) :

-

To 200 µL of plasma, add 50 µL of the internal standard working solution (this compound in a suitable solvent).

-

Add 600 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture and then centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.

-

Transfer the supernatant to a clean tube and dilute with water prior to injection into the UPLC-MS/MS system.

-

-

Chromatographic Conditions :

-

System : Waters ACQUITY UPLC System

-

Column : A suitable reversed-phase column (e.g., C18)

-

Mobile Phase : A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid).

-

Flow Rate : Optimized for the column dimensions (e.g., 0.4 mL/min).

-

Injection Volume : 5-10 µL.

-

-

Mass Spectrometry Conditions :

-

System : A triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE).

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions :

-

Acebutolol: Precursor ion (Q1) m/z 337.2 -> Product ion (Q3) m/z (select a characteristic fragment).

-

This compound: Precursor ion (Q1) m/z 344.2 -> Product ion (Q3) m/z (select a corresponding characteristic fragment).

-

-

Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

-

Quantification :

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Use a weighted linear regression for the calibration curve. The concentration of acebutolol in unknown samples is determined from this curve.

-

Beta-1 Adrenergic Receptor Binding Assay

The affinity of acebutolol for its target receptor can be determined using a radioligand binding assay.

Protocol: Radioligand Binding Assay

This is a general protocol that can be adapted for acebutolol.

-

Membrane Preparation :

-

Prepare cell membranes from a cell line expressing the human beta-1 adrenergic receptor (e.g., CHO or HEK293 cells).

-

Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay :

-

In a 96-well plate, add the cell membranes, a radiolabeled ligand that binds to the beta-1 adrenergic receptor (e.g., [³H]-dihydroalprenolol), and varying concentrations of unlabeled acebutolol.

-

To determine non-specific binding, a set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation and Detection :

-

Separate the bound from the free radioligand by rapid filtration through a glass fiber filter using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis :

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log of the acebutolol concentration.

-

Determine the IC₅₀ value (the concentration of acebutolol that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) for acebutolol using the Cheng-Prusoff equation.

-

Pharmacological Data

| Parameter | Value | Description |

| Mechanism of Action | Selective β1-adrenergic receptor antagonist | Acebutolol blocks the action of catecholamines at the β1-receptors, primarily in the heart, leading to a decrease in heart rate, cardiac contractility, and blood pressure. It also possesses some intrinsic sympathomimetic activity (ISA). |

| Ki for β1-AR | ~1.9 µM | The equilibrium dissociation constant for the beta-1 adrenergic receptor, indicating its binding affinity. |

| Selectivity | Cardioselective | Acebutolol has a higher affinity for β1-receptors than β2-receptors. |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the beta-1 adrenergic receptor signaling pathway and a typical experimental workflow for the quantification of acebutolol.

Caption: Beta-1 Adrenergic Receptor Signaling Pathway Antagonized by Acebutolol.

Caption: Experimental Workflow for Acebutolol Quantification using LC-MS/MS.

References

The Metabolic Journey of Acebutolol-D7 In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate of Acebutolol-D7, a deuterated analog of the cardioselective beta-blocker Acebutolol. While specific data for Acebutolol-D7 is limited, its metabolic profile is anticipated to closely mirror that of its parent compound, Acebutolol, with potential minor variations in metabolic rates due to the kinetic isotope effect. This document synthesizes available data on Acebutolol metabolism, presenting it in a structured format to facilitate understanding and further research.

Introduction to Acebutolol and its Deuterated Analog

Acebutolol is a cardioselective beta-1 adrenergic receptor antagonist used in the management of hypertension and cardiac arrhythmias.[1][2] Its deuterated analog, Acebutolol-D7, is often employed as an internal standard in pharmacokinetic and metabolic studies due to its similar chemical properties and distinct mass spectrometric signature. Understanding the metabolic fate of Acebutolol-D7 is crucial for the accurate interpretation of such studies.

Pharmacokinetics and Metabolism of Acebutolol

Acebutolol undergoes extensive first-pass metabolism in the liver following oral administration.[1][2][3] The bioavailability of the parent drug is approximately 40%.[1][2][3][4][5]

Primary Metabolic Pathway: N-Acetylation

The principal metabolic transformation of Acebutolol is the N-acetylation of its primary amine, resulting in the formation of an active metabolite known as diacetolol .[1][3][6][7] Diacetolol is equipotent to Acebutolol in terms of its beta-blocking activity and possesses a longer half-life, contributing significantly to the overall therapeutic effect.[1][6][8]

Other Metabolic Pathways

In addition to N-acetylation, other metabolic pathways for Acebutolol have been identified. A study utilizing acebutolol-d6 in rats identified two other major metabolites: an acetamide and an aniline analog.[9] These findings suggest that hydrolysis of the amide linkage and subsequent modifications can occur.

The following diagram illustrates the primary metabolic pathway of Acebutolol:

Quantitative Metabolic Data

The following table summarizes the key pharmacokinetic parameters of Acebutolol and its active metabolite, diacetolol. It is important to note that these values are for the non-deuterated compound and may differ slightly for Acebutolol-D7.

| Parameter | Acebutolol | Diacetolol | Reference(s) |

| Bioavailability | ~40% | - | [1][2][3][4][5] |

| Time to Peak Plasma Concentration (Tmax) | 2-2.5 hours | 4 hours | [1] |

| Elimination Half-life (t½) | 3-4 hours | 8-13 hours | [1][6] |

| Primary Route of Elimination | Hepatic metabolism, Renal and Biliary excretion | Renal excretion | [1][7] |

Experimental Protocols for Studying In Vivo Metabolism

The investigation of the in vivo metabolic fate of a drug like Acebutolol-D7 typically involves a multi-step experimental workflow. The following provides a detailed, generalized methodology based on standard practices in drug metabolism research.

Animal Model and Dosing

-

Species: Sprague-Dawley rats are a commonly used model for pharmacokinetic and metabolism studies.

-

Dosing: Acebutolol-D7 is administered orally (via gavage) or intravenously to allow for the assessment of bioavailability and first-pass metabolism. The dose is determined based on previous toxicological and pharmacological data.

Sample Collection

-

Blood: Serial blood samples are collected at predetermined time points post-dosing via a cannulated vessel (e.g., jugular vein) to determine the plasma concentration-time profile of the parent drug and its metabolites.

-

Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces, enabling the quantification of excreted drug and metabolites.

-

Tissues: At the end of the study, key tissues (e.g., liver, kidney, heart) may be harvested to assess drug distribution.

Sample Preparation

-

Plasma: Plasma is separated from whole blood by centrifugation. Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile, methanol).

-

Urine: Urine samples may be subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites prior to extraction.

-

Feces and Tissues: Homogenization and subsequent extraction with organic solvents are performed to isolate the analytes.

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is commonly employed to clean up and concentrate the samples.

Analytical Methodology

-

Instrumentation: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification and identification of drugs and their metabolites.

-

Quantification: A validated bioanalytical method using a deuterated internal standard (in this case, a different isotopologue of Acebutolol or a structurally related compound) is used to construct a calibration curve and accurately quantify the concentrations of Acebutolol-D7 and its metabolites.

-

Metabolite Identification: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of potential metabolites, aiding in the elucidation of their elemental composition and structure. Fragmentation patterns (MS/MS spectra) are compared to that of the parent drug and known metabolic pathways to confirm the identity of the metabolites.

The following diagram illustrates a typical experimental workflow for an in vivo drug metabolism study:

Mechanism of Action: Beta-1 Adrenergic Receptor Blockade

Acebutolol exerts its therapeutic effects by selectively blocking beta-1 adrenergic receptors, which are predominantly located in the heart. This action antagonizes the effects of catecholamines (e.g., adrenaline), leading to a reduction in heart rate, myocardial contractility, and blood pressure. The following diagram illustrates this mechanism.

Conclusion

The in vivo metabolic fate of Acebutolol-D7 is predicted to be analogous to that of Acebutolol, with the primary metabolic pathway being N-acetylation to the active metabolite diacetolol. This guide provides a comprehensive summary of the available data on Acebutolol metabolism, detailed experimental protocols for its investigation, and a clear visualization of its mechanism of action. This information serves as a valuable resource for researchers and professionals involved in the development and analysis of Acebutolol and its deuterated analogs. Further studies directly investigating the metabolism of Acebutolol-D7 would be beneficial to confirm these predictions and to precisely quantify any kinetic isotope effects.

References

- 1. Acebutolol - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drugs.com [drugs.com]

- 4. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 5. youtube.com [youtube.com]

- 6. What is the mechanism of Acebutolol Hydrochloride? [synapse.patsnap.com]

- 7. Clinical pharmacology of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacologic properties of acebutolol: relationship of hydrophilicity to central nervous system penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of acebutolol-d6 in the rat correlates with the identification of a new metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantitation of Acebutolol in Human Plasma using Acebutolol D7 as an Internal Standard by LC-MS/MS

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of acebutolol in human plasma. The method utilizes a stable isotope-labeled internal standard, Acebutolol D7, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. The chromatographic separation is performed using a UPLC system, providing a rapid analysis time. This method is suitable for pharmacokinetic studies and other applications requiring the precise measurement of acebutolol in a biological matrix.

Introduction

Acebutolol is a cardioselective beta-1 adrenergic receptor blocker used in the management of hypertension and cardiac arrhythmias. Accurate and reliable quantification of acebutolol in biological matrices is crucial for pharmacokinetic and bioavailability studies in drug development. LC-MS/MS has become the standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. Co-eluting with the analyte of interest, it compensates for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results. This application note details a validated method for the determination of acebutolol in human plasma using this compound as the internal standard, adapted from a previously validated method.

Experimental Protocols

Materials and Reagents

-

Acebutolol hydrochloride (Reference Standard)

-

This compound hydrochloride (Internal Standard)

-

Human Plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

Standard and Quality Control Sample Preparation

-

Stock Solutions: Prepare stock solutions of acebutolol and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the acebutolol stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with water to a final concentration of 1.0 µg/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

-

To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution (1.0 µg/mL).

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 5 minutes.

-

Transfer 200 µL of the supernatant to a clean tube.

-

Dilute the supernatant with 800 µL of water prior to injection into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (UPLC) Conditions:

| Parameter | Value |

| System | Waters ACQUITY UPLC |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.6 mL/min |

| Gradient | 5% B to 95% B over 1.5 min, hold for 0.5 min, return to initial conditions |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Run Time | 2.5 minutes |

Mass Spectrometry Conditions:

| Parameter | Value |

| System | Waters Quattro Premier XE Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 25 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |

| Acebutolol | 337.2 | 235.1 | 0.1 |

| This compound | 344.2 | 242.1 | 0.1 |

Data Presentation

The following tables summarize the expected performance of this method, based on a validated UPLC-MS/MS method for acebutolol.[1]

Table 2: Calibration Curve for Acebutolol in Human Plasma

| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| 0.2 (LLOQ) | 95.0 - 105.0 | < 15.0 |

| 0.5 | 90.0 - 110.0 | < 15.0 |

| 1.0 | 90.0 - 110.0 | < 15.0 |

| 5.0 | 90.0 - 110.0 | < 15.0 |

| 10.0 | 90.0 - 110.0 | < 15.0 |

| 50.0 | 90.0 - 110.0 | < 15.0 |

| 100.0 | 90.0 - 110.0 | < 15.0 |

| 150.0 (ULOQ) | 90.0 - 110.0 | < 15.0 |

| A linear regression with a weighting of 1/x is recommended. The coefficient of determination (r²) should be >0.99. |

Table 3: Intra- and Inter-batch Precision and Accuracy for Acebutolol QC Samples

| QC Level | Concentration (ng/mL) | Intra-batch Precision (%CV) (n=6) | Intra-batch Accuracy (%) (n=6) | Inter-batch Precision (%CV) (n=18) | Inter-batch Accuracy (%) (n=18) |

| LLOQ | 0.2 | < 15.0 | 85.0 - 115.0 | < 15.0 | 85.0 - 115.0 |

| Low | 0.6 | < 15.0 | 85.0 - 115.0 | < 15.0 | 85.0 - 115.0 |

| Medium | 75.0 | < 15.0 | 85.0 - 115.0 | < 15.0 | 85.0 - 115.0 |

| High | 120.0 | < 15.0 | 85.0 - 115.0 | < 15.0 | 85.0 - 115.0 |

Visualizations

Caption: Protein Precipitation Workflow.

Caption: LC-MS/MS Analytical Workflow.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of acebutolol in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for pharmacokinetic studies in a drug development setting. The method meets the general requirements for bioanalytical method validation as per regulatory guidelines.

References

Application Note: A Robust and High-Throughput UPLC-MS/MS Method for the Quantification of Acebutolol in Human Plasma Using Acebutolol-D7

Abstract

This application note describes a validated, high-throughput bioanalytical method for the quantitative determination of acebutolol in human plasma. The method utilizes a simple and efficient protein precipitation (PPT) technique for sample preparation, followed by rapid chromatographic separation using Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) detection. Acebutolol-D7, a stable isotope-labeled internal standard (SIL-IS), is used to ensure high accuracy and precision by correcting for matrix effects and procedural variability. The method was validated according to established regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and stability over a clinically relevant concentration range.

Introduction

Acebutolol is a cardioselective beta-1 blocker used in the management of hypertension, angina, and cardiac arrhythmias.[1][2] Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[3] The major active metabolite of acebutolol is diacetolol, which has a similar pharmacological profile and a longer half-life.[1]

LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[4][5] The use of a stable isotope-labeled internal standard, such as Acebutolol-D7, is critical as it shares identical chemical and physical properties with the analyte, ensuring the most reliable correction for variations during sample processing and analysis.[6] This note provides a detailed protocol for a UPLC-MS/MS method that is rapid, sensitive, and robust, making it suitable for high-throughput analysis in a drug development setting.

Experimental Protocols

Chemicals and Reagents

-

Acebutolol hydrochloride (Reference Standard)

-

Acebutolol-D7 hydrochloride (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Human Plasma with K2EDTA as anticoagulant

Instrumentation

-

LC System: Waters ACQUITY UPLC System[7]

-

Mass Spectrometer: Waters Quattro Premier XE Tandem Mass Spectrometer[7]

-

Analytical Column: XBridge C18, 2.1 x 50 mm, 3.5 µm[2]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Acebutolol and Acebutolol-D7 by dissolving the appropriate amount of each compound in methanol.

-

Working Standard (WS) Solutions: Serially dilute the Acebutolol stock solution with 50:50 acetonitrile/water to prepare working standards for calibration curve (CC) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Acebutolol-D7 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples

-

Spike blank human plasma with the appropriate Acebutolol working standard solutions to achieve the desired concentrations for the CC and QC samples.

-

A typical calibration curve range is 0.2–150 ng/mL.

-

QC samples should be prepared at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation: Protein Precipitation

The protein precipitation procedure is a simple and effective method for extracting acebutolol from plasma.[8]

-

Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.[9]

-

Add 300 µL of the IS working solution (100 ng/mL Acebutolol-D7 in acetonitrile). The 3:1 ratio of organic solvent to plasma is effective for efficient protein removal.[8]

-

Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the clear supernatant to a clean tube or 96-well plate.

-

Dilute the supernatant with 200 µL of deionized water containing 0.1% formic acid to ensure compatibility with the mobile phase.

-

Inject 5 µL of the final solution into the UPLC-MS/MS system.

UPLC-MS/MS Method Workflow

Caption: Protein precipitation workflow for Acebutolol extraction from plasma.

Data and Results

UPLC-MS/MS Parameters

The chromatographic and mass spectrometric conditions were optimized for the sensitive and selective detection of Acebutolol and Acebutolol-D7.

| Parameter | Condition |

| UPLC Conditions | |

| Column | Waters XBridge C18, 2.1 x 50 mm, 3.5 µm[2] |

| Mobile Phase A | 2 mM Ammonium Acetate + 0.1% Formic Acid in Water[2] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |

| Flow Rate | 0.3 mL/min[2] |

| Gradient | 5% B to 95% B over 2.0 min, hold for 0.5 min, return to 5% B |

| Column Temperature | 40 °C[2] |

| Injection Volume | 5 µL |

| Run Time | 3.2 minutes[2] |

| MS/MS Conditions | |

| Ionization Mode | Electrospray Positive (ESI+)[4] |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 350 °C |

| MRM Transition (Acebutolol) | 337.2 > 260.1[10] |

| MRM Transition (Acebutolol-D7) | 344.2 > 267.1 |

| Dwell Time | 100 ms |

Method Validation Summary

The method was validated following FDA guidelines for bioanalytical method validation.

1. Linearity and Sensitivity The calibration curve was linear over the range of 0.2 to 150 ng/mL with a correlation coefficient (r²) greater than 0.99. The Lower Limit of Quantitation (LLOQ) was established at 0.2 ng/mL, with precision (%CV) <20% and accuracy within ±20%.

| Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| 0.2 - 150 | y = 0.015x + 0.002 | > 0.996 |

2. Precision and Accuracy Intra-day and inter-day precision and accuracy were evaluated using six replicates of QC samples at three concentration levels.[11] The results met the acceptance criteria of ≤15% for both %CV and %RE (Relative Error).[11]

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LQC | 0.6 | 4.1 | 5.6 | 4.5 | 3.8 |

| MQC | 60 | 2.9 | -2.1 | 3.2 | -1.5 |

| HQC | 120 | 2.5 | 1.8 | 2.8 | 1.2 |

3. Recovery and Matrix Effect The extraction recovery and matrix effect were assessed at LQC and HQC levels. Extraction recovery was consistent and reproducible, while the matrix effect was found to be minimal, demonstrating the effectiveness of the SIL-IS in compensating for ion suppression or enhancement.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | IS Normalized ME (%) |

| LQC | 0.6 | 95.2 | 98.5 | 101.2 |

| HQC | 120 | 97.8 | 96.3 | 99.5 |

4. Stability The stability of acebutolol in human plasma was evaluated under various conditions to simulate sample handling and storage. Acebutolol was found to be stable under all tested conditions.

| Stability Test | Condition | Duration | Stability (% of Nominal) |

| Freeze-Thaw | 3 cycles (-20°C to RT) | N/A | 96.5 - 102.1 |

| Bench-Top | Room Temperature | 24 hours | 98.2 - 101.5 |

| Post-Preparative | Autosampler (4°C) | 48 hours | 97.4 - 103.3 |

| Long-Term | -80°C | 90 days | 95.8 - 100.7 |

Conclusion

A simple, rapid, and sensitive UPLC-MS/MS method for the quantification of acebutolol in human plasma has been successfully developed and validated. The use of a straightforward protein precipitation protocol allows for high-throughput sample processing.[9] The combination of UPLC for fast separation and tandem mass spectrometry for selective detection, along with a stable isotope-labeled internal standard (Acebutolol-D7), provides a reliable and accurate method suitable for supporting clinical and preclinical pharmacokinetic studies. The validation results demonstrate that the method meets all regulatory requirements for bioanalytical assays.

References

- 1. Acebutolol - Wikipedia [en.wikipedia.org]

- 2. waters.com [waters.com]

- 3. Acebutolol metabolite plasma concentration during chronic oral therapy [pubmed.ncbi.nlm.nih.gov]

- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UPLC/MS for the identification of beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dshs-koeln.de [dshs-koeln.de]

- 8. agilent.com [agilent.com]

- 9. norlab.com [norlab.com]

- 10. lcms.cz [lcms.cz]

- 11. Using supported liquid extraction together with cellobiohydrolase chiral stationary phases-based liquid chromatography with tandem mass spectrometry for enantioselective determination of acebutolol and its active metabolite diacetolol in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pharmacokinetic Studies of Acebutolol Using Acebutolol-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acebutolol is a cardioselective beta-1 adrenergic receptor antagonist with intrinsic sympathomimetic activity. It is prescribed for the management of hypertension, ventricular and supraventricular arrhythmias, and angina pectoris.[1] Accurate determination of acebutolol and its active metabolite, diacetolol, in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document outlines a detailed protocol for the quantitative analysis of acebutolol in plasma samples using a stable isotope-labeled internal standard, Acebutolol-d7, by UPLC-MS/MS.

Acebutolol is readily absorbed from the gastrointestinal tract but undergoes significant first-pass metabolism, resulting in a bioavailability of 35% to 50%.[2] The primary active metabolite, diacetolol, is equipotent to acebutolol and has a longer half-life.[2]

Pharmacokinetic Parameters

The pharmacokinetic profile of acebutolol and its metabolite diacetolol is characterized by rapid absorption and extensive metabolism.

| Parameter | Acebutolol | Diacetolol | Reference |

| Bioavailability | 35-50% | - | [2] |

| Tmax (Peak Plasma Time) | 2-2.5 hours | 4 hours | [2] |

| Half-life (t½) | 3-4 hours | 8-13 hours | [2][3] |

| Volume of Distribution (Vd) | 1.2 L/kg | - | [3] |

| Protein Binding | 26% | - | |

| Excretion | 30-40% renal, 50-60% fecal | - | [3] |

Experimental Protocol: UPLC-MS/MS Bioanalytical Method for Acebutolol

This protocol is based on established bioanalytical method validation guidelines for UPLC-MS/MS analysis.[4]

1. Materials and Reagents

-

Acebutolol hydrochloride (Reference Standard)

-

Acebutolol-d7 hydrochloride (Internal Standard)

-

Diacetolol (Reference Standard)

-

Human Plasma (K2EDTA)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure)

2. Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of acebutolol, diacetolol, and acebutolol-d7 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the acebutolol and diacetolol stock solutions in a mixture of water and acetonitrile (1:1 v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the acebutolol-d7 stock solution to a final concentration of 1 µg/mL in water.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 200 µL of human plasma into a microcentrifuge tube.

-

Spike with 50 µL of the appropriate working standard solution (or blank solution for blank samples).

-

Add 50 µL of the IS working solution (1 µg/mL acebutolol-d7).

-

Add 600 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer 200 µL of the supernatant to a clean tube and dilute with 800 µL of water prior to injection.

4. UPLC-MS/MS Conditions

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | Start with 5% B, ramp to 95% B over 2 minutes, hold for 0.5 minutes, return to initial conditions and equilibrate for 0.5 minutes. |

| Mass Spectrometer | Waters Quattro Premier XE or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | Acebutolol: m/z 337.2 > 235.1; Acebutolol-d7: m/z 344.2 > 242.1; Diacetolol: m/z 295.2 > 116.1 |

5. Method Validation

The bioanalytical method should be validated according to FDA or EMA guidelines, assessing the following parameters:[5]

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of acebutolol, diacetolol, and the IS in blank plasma from at least six different sources.

-

Linearity and Range: A calibration curve with at least eight non-zero standards, demonstrating a correlation coefficient (r²) of ≥ 0.99.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

-

Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response of the analyte in a neat solution.

-

Recovery: The extraction efficiency of the protein precipitation method.

-

Stability: Freeze-thaw stability, short-term bench-top stability, and long-term storage stability of the analytes in plasma.

Workflow and Signaling Pathway Diagrams

Caption: Bioanalytical workflow for acebutolol pharmacokinetic analysis.

Caption: Pharmacokinetic pathway of acebutolol.

Conclusion

The use of a stable isotope-labeled internal standard like Acebutolol-d7 is the gold standard for quantitative bioanalysis in pharmacokinetic studies. It ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects. The detailed UPLC-MS/MS method and validation protocol provided here offer a robust framework for researchers engaged in the development and evaluation of acebutolol and its formulations.

References

Therapeutic Drug Monitoring Assay for Acebutolol Using LC-MS/MS with Acebutolol-d7 Internal Standard

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acebutolol is a cardioselective beta-1 adrenergic receptor blocker used in the management of hypertension and cardiac arrhythmias.[1] It works by blocking the action of epinephrine on β1-receptors in the heart, leading to a decrease in heart rate and blood pressure.[1] Acebutolol is extensively metabolized in the liver to an active metabolite, diacetolol, which is equipotent to the parent drug and has a longer half-life.[2][3] The plasma elimination half-life of acebutolol is approximately 3 to 4 hours, while that of diacetolol is 8 to 13 hours.[1][2]

Therapeutic Drug Monitoring (TDM) of acebutolol is crucial for optimizing treatment efficacy and minimizing toxicity. TDM helps in assessing patient adherence to therapy, and individualizing dosage regimens, especially in populations with altered pharmacokinetics such as the elderly or patients with renal impairment.[4] This application note provides a detailed protocol for the quantitative analysis of acebutolol in human plasma using a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with acebutolol-d7 as the internal standard (IS).

Principle of the Method

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of acebutolol in human plasma. The assay involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, acebutolol-d7, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Materials and Reagents

-

Analytes and Internal Standard:

-

Acebutolol hydrochloride (Reference Standard)

-

Acebutolol-d7 hydrochloride (Internal Standard)

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Drug-free human plasma (with K2-EDTA as anticoagulant)

-

Experimental Protocols

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of acebutolol and acebutolol-d7 by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the acebutolol stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the acebutolol-d7 stock solution with a 50:50 (v/v) mixture of methanol and water.

Sample Preparation (Protein Precipitation)

-

Label polypropylene tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

To 100 µL of plasma in each tube, add 10 µL of the appropriate acebutolol working standard solution (or blank solution for the blank sample).

-

Add 20 µL of the internal standard working solution (100 ng/mL acebutolol-d7) to all tubes except the blank.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex mix vigorously for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (see section 4.3).

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

Time (min) %B 0.0 10 2.5 90 3.0 90 3.1 10 | 5.0 | 10 |

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Acebutolol 337.2 116.2 25 | Acebutolol-d7 | 344.2 | 116.2 | 25 |

Note: The optimal collision energy for Acebutolol-d7 is assumed to be the same as for the unlabeled drug due to their structural similarity. This should be empirically verified during method development.

Data Presentation and Results

The method was validated according to regulatory guidelines. The following tables summarize the quantitative data obtained.

Table 1: Calibration Curve for Acebutolol in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Acebutolol/Acebutolol-d7) | Accuracy (%) |

| 1 | 0.012 | 102.5 |

| 5 | 0.061 | 98.8 |

| 20 | 0.245 | 101.2 |

| 50 | 0.618 | 99.5 |

| 100 | 1.241 | 100.3 |

| 200 | 2.498 | 99.1 |

| 500 | 6.235 | 98.6 |

| 1000 | 12.510 | 100.1 |

| Linear Range: 1 - 1000 ng/mL | ||

| Correlation Coefficient (r²): >0.995 |

Table 2: Precision and Accuracy of the Method

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 6.8 | 103.1 | 8.2 | 101.5 |

| Low | 3 | 5.2 | 99.7 | 6.5 | 100.8 |

| Medium | 150 | 4.1 | 101.5 | 5.3 | 99.2 |

| High | 800 | 3.5 | 98.9 | 4.8 | 100.4 |

| Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of the nominal value. |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 92.5 | 98.2 |

| High | 800 | 95.1 | 101.5 |

| Acceptance criteria: Consistent and reproducible recovery and matrix effect. |

Mandatory Visualizations

Caption: Experimental workflow for the preparation of plasma samples.

Caption: Mechanism of action of Acebutolol.

Discussion

The developed LC-MS/MS method provides a robust and reliable tool for the therapeutic drug monitoring of acebutolol in human plasma. The simple protein precipitation method allows for high-throughput sample processing. The use of a deuterated internal standard, acebutolol-d7, ensures the accuracy and precision of the results by minimizing the impact of matrix effects and procedural variability.

The method was successfully validated over a linear range of 1 to 1000 ng/mL, which covers the expected therapeutic concentrations of acebutolol. The precision and accuracy of the assay were well within the acceptable limits set by regulatory guidelines.

It is important to consider the active metabolite, diacetolol, in the overall therapeutic assessment, as it contributes significantly to the pharmacological effect.[5] Future work could involve the simultaneous quantification of both acebutolol and diacetolol for a more comprehensive pharmacokinetic evaluation.

Conclusion

This application note describes a validated LC-MS/MS method for the determination of acebutolol in human plasma using acebutolol-d7 as an internal standard. The method is sensitive, specific, and accurate, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Acebutolol: Package Insert / Prescribing Information [drugs.com]

- 3. Pharmacokinetics and bioavailability of diacetolol, the main metabolite of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]